Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate
Description
The compound "Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate" features:
- A pyridinium core substituted with an ethyl carboxylate group.
- A tetraacetylated oxolan (furanose) moiety linked to the pyridinium nitrogen.
- A trifluoromethanesulfonate (triflate) counterion.
Properties
Molecular Formula |
C20H24F3NO12S |
|---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C19H24NO9.CHF3O3S/c1-5-25-19(24)14-7-6-8-20(9-14)18-17(28-13(4)23)16(27-12(3)22)15(29-18)10-26-11(2)21;2-1(3,4)8(5,6)7/h6-9,15-18H,5,10H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
NBGMPVWBWQHMLI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate typically involves multiple steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the pyridinium moiety. The final step involves the addition of the trifluoromethanesulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural analogs or compounds with shared functional groups. None of the evidence references such analogs. For example:
- Acetylated carbohydrates: and describe pyrazole/pyrimidine derivatives (e.g., methyl 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ), which lack the pyridinium-carbohydrate hybrid structure of the target compound.
Critical Data Gaps
- Synthetic routes: No methodologies for synthesizing acetylated pyridinium-carbohydrate hybrids are described.
- Physicochemical properties : Melting points, solubility, or stability data are absent.
Recommendations for Further Research
To conduct a rigorous comparison, the following steps are necessary:
Structural analogs : Identify compounds with:
- Pyridinium-carbohydrate hybrids (e.g., 1-alkyl-3-carboxyethylpyridinium glycosides).
- Triflate counterions in similar molecular frameworks.
Database mining : Query chemical databases (e.g., PubChem, Reaxys) for analogs and their properties.
Experimental validation : Synthesize the compound and characterize its reactivity, stability, and applications.
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